Methods and Technical Details
The synthesis of PROTAC FKBP Degrader-3 typically involves the conjugation of a ligand that binds to the FKBP protein with a ligand that recruits an E3 ligase, connected by a flexible linker. Commonly used E3 ligases include cereblon or von Hippel-Lindau. The synthesis may employ methods such as:
The resulting compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm its structure and purity.
Structure and Data
The molecular structure of PROTAC FKBP Degrader-3 features three key components:
The precise structure can vary based on the specific ligands used, but typically includes functional groups that enhance binding affinity and solubility. Structural data can be obtained through X-ray crystallography or computational modeling to visualize how the degrader interacts with its targets.
Reactions and Technical Details
The mechanism by which PROTAC FKBP Degrader-3 operates involves several chemical reactions:
These reactions are crucial for the efficacy of PROTACs in mediating targeted degradation.
Process and Data
The action mechanism of PROTAC FKBP Degrader-3 can be described as follows:
This catalytic mechanism allows a single molecule of PROTAC to degrade multiple target proteins, significantly amplifying its therapeutic potential.
Physical and Chemical Properties
PROTAC FKBP Degrader-3 exhibits several notable physical and chemical properties:
Characterization studies often include solubility tests, stability assessments under various pH conditions, and thermal analysis.
Scientific Uses
PROTAC FKBP Degrader-3 has promising applications in various scientific fields:
The versatility of PROTACs like FKBP Degrader-3 offers new avenues for therapeutic development, particularly in precision medicine where targeting specific proteins can lead to more effective treatments with fewer side effects.
The ubiquitin-proteasome system (UPS), a critical cellular machinery for maintaining protein homeostasis, enables selective degradation of damaged or misfolded proteins via ubiquitin tagging. Therapeutically harnessing this system began with the landmark development of proteolysis-targeting chimeras (PROTACs) by Sakamoto et al. in 2001 [1]. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase recruiter, and a linker [4] [8]. Unlike traditional inhibitors that block protein activity, PROTACs induce complete degradation of disease-associated proteins through a catalytic mechanism—one PROTAC molecule can facilitate multiple degradation cycles [10]. Early peptide-based PROTACs faced bioavailability challenges, but the discovery of non-peptidic E3 ligase ligands (e.g., VHL by Crews and Ciulli in 2012, and CRBN via immunomodulatory drugs) revolutionized the field [6] [8]. This led to drug-like PROTACs such as ARV-110 and ARV-471, which entered clinical trials for prostate and breast cancers by 2020 [1] [4].
Table 1: Key Milestones in PROTAC Development
Year | Achievement | Significance |
---|---|---|
2001 | First PROTAC (peptide-based) by Sakamoto et al. | Degraded MetAP-2 via SCF ligase recruitment |
2008 | First small-molecule PROTAC (MDM2-recruiting) | Overcame cell permeability limitations |
2012 | Discovery of VHL ligand VH032 | Enabled high-affinity VHL-based PROTACs |
2020 | Clinical proof-of-concept (ARV-110/ARV-471) | Validated PROTAC efficacy in oncology patients |
FK506-binding proteins (FKBPs), particularly FKBP12, are pivotal in regulating cellular homeostasis through protein folding, calcium signaling, and apoptosis. FKBP12 stabilizes macromolecular complexes like the ryanodine receptor (RyR) and TGF-β receptor, with dysregulation linked to cardiac arrhythmias, neurodegeneration, and cancer [3] [8]. For example, FKBP12 overexpression in leukemia cells inhibits apoptosis by stabilizing oncogenic kinases, while its aggregation in neurodegenerative models impairs proteostasis [8]. Conventional inhibitors (e.g., FK506, rapamycin) block FKBP12’s peptidyl-prolyl isomerase (PPIase) activity but fail to address non-enzymatic scaffolding functions. This limitation spurred interest in degradation-based approaches to eliminate all FKBP12-mediated functions [3] [10].
Table 2: FKBP12-Associated Pathologies and Limitations of Inhibition
Disease Area | FKBP12 Role | Limitation of Inhibitors |
---|---|---|
Cardiac hypertrophy | Stabilizes RyR calcium channels | Partial inhibition exacerbates leakage |
Glioblastoma | Enhances TGF-β signaling | Scaffolding function persists post-inhibition |
Huntington’s disease | Forms toxic aggregates with mHtt | Aggregates resist inhibition |
PROTAC FKBP Degrader-3 (CAS: 2079056-43-0) exemplifies a precision degrader designed to target FKBP12F36V—a mutant variant with enhanced ligand-binding pockets. Its structure integrates three elements [3] [7]:
The compound’s efficacy stems from induced proximity between FKBP12F36V and VHL, triggering Lys158-specific polyubiquitination within 1 hour of treatment at 250 nM [3] [5]. Structural studies reveal that the PEG linker length (∼20 Å) permits optimal distance for E3 ligase engagement, while minimizing steric clashes [5] [7]. Notably, PROTAC FKBP Degrader-3 shows negligible off-target degradation due to FKBP12F36V’s engineered ligand-binding selectivity [3].
Table 3: Molecular Characteristics of PROTAC FKBP Degrader-3
Parameter | Specification | Functional Implication |
---|---|---|
Molecular weight | 1295.54 Da | Exceeds Lipinski’s Rule of Five but cell-permeable |
Structure | C68H90N6O17S | Optimized solubility in DMSO (25 mg/mL) |
Ubiquitination site | Lys158 on EGFP-FKBP12F36V fusion | Site-specific polyubiquitination observed |
Ternary complex kinetics | Kd = 0.77 µM (VHL) | High-affinity E3 engagement |
Figure: Mechanism of PROTAC FKBP Degrader-3FKBP12F36V ↔ PROTAC (SLF-linker-VH032) ↔ VHL E3 ligase↓Ubiquitin transfer to FKBP12F36V (Lys158)↓26S proteasomal degradation
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1